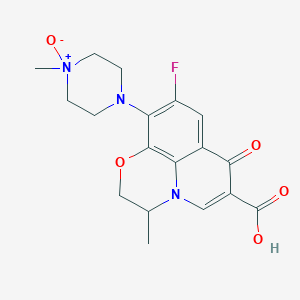

Ofloxacin N-oxide

Übersicht

Beschreibung

Ofloxacin N-oxide is a derivative of ofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. Ofloxacin is widely used to treat various bacterial infections, including those affecting the respiratory tract, urinary tract, skin, and soft tissues. This compound is one of the metabolites of ofloxacin, formed through the oxidation process. This compound retains some of the antibacterial properties of its parent compound and is of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ofloxacin N-oxide typically involves the oxidation of ofloxacin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperazine ring of ofloxacin.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated control systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ofloxacin N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to ofloxacin.

Substitution: Substitution reactions can occur at the piperazine ring or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, methanol, ethanol, acetonitrile.

Catalysts: Metal catalysts such as palladium or platinum for specific reactions.

Major Products Formed

Oxidation: Further oxidized derivatives of ofloxacin.

Reduction: Ofloxacin.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ofloxacin N-oxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.

Medicine: Explored for its pharmacokinetics and metabolism in the human body.

Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry.

Wirkmechanismus

Ofloxacin N-oxide exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. The molecular targets and pathways involved are similar to those of ofloxacin, with the N-oxide modification potentially affecting its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ofloxacin: The parent compound with similar antibacterial properties.

Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacteria.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: A newer fluoroquinolone with improved pharmacokinetics and efficacy.

Uniqueness

Ofloxacin N-oxide is unique due to its specific oxidation state, which can influence its pharmacokinetics, metabolism, and antibacterial activity. Compared to its parent compound, this compound may exhibit different binding affinities to bacterial enzymes and altered metabolic pathways, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Ofloxacin N-oxide, a metabolite of the fluoroquinolone antibiotic ofloxacin, has garnered attention for its biological activities, particularly in antimicrobial efficacy and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the molecular formula and is classified as an N-oxide derivative of the parent compound, ofloxacin. The structural modification at the nitrogen atom enhances its pharmacokinetic properties, which can influence its biological activity.

In Vitro Studies

-

Antibacterial Efficacy :

- A study evaluated the antimicrobial activity of this compound alongside its parent compound and desmethyl ofloxacin. The results indicated that while this compound exhibited significant antibacterial activity, it was generally less potent than ofloxacin itself but more effective than desmethyl ofloxacin against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) :

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Ofloxacin | 0.5 | 1.0 |

| This compound | 1.0 | 2.0 |

| Desmethyl Ofloxacin | 2.0 | 4.0 |

Photodegradation Products

Research has indicated that photodegradation products of fluoroquinolones, including this compound, retain antimicrobial activity post-degradation. This suggests potential therapeutic applications even after environmental exposure .

Case Studies and Clinical Applications

-

Leprosy Treatment :

- In clinical settings, Ofloxacin has been investigated as part of multidrug therapy for leprosy, showing effectiveness against Mycobacterium leprae. Although specific data on this compound in leprosy treatment is limited, its parent compound's success highlights the potential role of its metabolites in similar therapeutic contexts .

-

Adverse Effects :

- A case study involving patients treated with a combination of rifampicin and Ofloxacin noted instances of leucocytopenia, emphasizing the need for monitoring when administering these drugs . While adverse reactions were noted with the parent compound, further studies are required to evaluate the safety profile of this compound specifically.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . This inhibition leads to bactericidal effects against susceptible organisms.

Future Directions in Research

Further research is warranted to explore:

- In Vivo Efficacy : More comprehensive studies evaluating the in vivo efficacy of this compound against various pathogens.

- Toxicological Studies : Detailed toxicological assessments to establish safety profiles.

- Combination Therapies : Investigating synergistic effects with other antibiotics or antileishmanial agents could enhance therapeutic outcomes.

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316290 | |

| Record name | Ofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104721-52-0 | |

| Record name | Ofloxacin N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104721-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolites of Ofloxacin, and how are they formed?

A1: Ofloxacin undergoes metabolism primarily through three pathways: O-acyl glucuronidation, N-demethylation, and N-oxidation. These pathways lead to the formation of Ofloxacin ester glucuronide (M-1), desmethyl Ofloxacin (M-3), and Ofloxacin N-oxide (M-4), respectively. []

Q2: How does the presence of this compound in serum contribute to the overall antibacterial activity of Ofloxacin?

A2: While the provided research primarily focuses on the pharmacokinetics of Ofloxacin and its metabolites, one study specifically investigates the potential antibacterial contribution of desmethyl Ofloxacin and this compound. [] Further research is needed to fully elucidate the specific roles and potency of these metabolites in combating bacterial infections.

Q3: How is this compound eliminated from the body in patients with end-stage renal disease?

A3: Research indicates that this compound is not effectively removed by hemodialysis. [] In patients with peritonitis undergoing continuous ambulatory peritoneal dialysis, this compound accumulated during therapy and was detectable in both serum and peritoneal dialysis fluid for several days after treatment cessation, with a mean elimination half-life of 44 hours. Approximately 15.4% of Ofloxacin and its metabolites were recovered from the peritoneal dialysis fluid. []

Q4: Why is therapeutic drug monitoring recommended for Ofloxacin in hemodialysis patients?

A5: Hemodialysis patients exhibit significant variability in Ofloxacin absorption and plasma half-life. [] This variability necessitates therapeutic drug monitoring, preferably using HPLC, to ensure optimal drug exposure and minimize the risk of sub-therapeutic levels or toxicity.

Q5: Does this compound readily cross the blood-brain barrier?

A6: Research investigating cerebrospinal fluid penetration of Ofloxacin and its metabolites showed that this compound crossed the blood-brain barrier less effectively compared to Ofloxacin itself. [] This suggests that this compound may not contribute significantly to the antibacterial activity of Ofloxacin in the central nervous system.

Q6: What analytical techniques are typically employed to measure Ofloxacin and its metabolites in biological samples?

A7: High-performance liquid chromatography (HPLC) is commonly used to measure the concentrations of Ofloxacin, desmethyl Ofloxacin, and this compound in various biological samples, such as serum, plasma, and peritoneal dialysis fluid. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.